Sodium 3,4-dimethylphenylglyoxylate
Description
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Systematic Naming Conventions
The International Union of Pure and Applied Chemistry (IUPAC) designates sodium 3,4-dimethylphenylglyoxylate as sodium 2-(3,4-dimethylphenyl)-2-oxoacetate . This systematic name reflects three key components:
- Sodium cation : Indicates the ionic nature of the compound, where a sodium ion (Na⁺) neutralizes the charge of the deprotonated glyoxylate group.
- 3,4-Dimethylphenyl group : Specifies the aromatic ring substituted with methyl groups at the third and fourth positions relative to the glyoxylate attachment site.
- Glyoxylate moiety : Comprises a ketone (oxo) and a carboxylate group (acetate), forming the α-ketoacid derivative.
The naming follows IUPAC priority rules, where the principal functional group (carboxylate) receives the lowest possible locant, and substituents are numbered to minimize positional indices.
Molecular Architecture Analysis
Aromatic Ring Substitution Patterns
The phenyl ring in this compound features methyl groups at the 3- and 4-positions (meta and para to the glyoxylate attachment). This substitution pattern influences electronic and steric properties:
- Electronic effects : Methyl groups donate electron density via hyperconjugation, slightly activating the aromatic ring toward electrophilic substitution.
- Steric effects : The 3,4-dimethyl arrangement creates a crowded environment adjacent to the glyoxylate group, potentially hindering rotational freedom about the C–C bond connecting the phenyl ring to the glyoxylate.
Comparative analysis with unsubstituted sodium phenylglyoxylate (C₈H₅NaO₃) reveals that methyl substitution increases molecular weight by 28.06 g/mol (200.17 vs. 172.11 g/mol) and introduces hydrophobic character.
Glyoxylate Functional Group Configuration
The glyoxylate group (–OC(O)CO–) exists as a resonance-stabilized enolate anion due to sodium ion coordination. Key features include:
- Planar geometry : The conjugated π-system spans the ketone and carboxylate groups, as evidenced by the SMILES notation
CC1=C(C=C(C=C1)C(=O)C(=O)[O-])C.[Na+]. - Tautomerism : While the solid-state structure favors the keto-carboxylate form, solution-phase equilibria may involve enolic tautomers, particularly in protic solvents.
The bond lengths between the carbonyl carbons and oxygen atoms (C=O ≈ 1.21 Å, C–O⁻ ≈ 1.26 Å) are consistent with those observed in sodium phenylglyoxylate derivatives.
Sodium Ion Coordination Chemistry
The sodium ion interacts with the glyoxylate’s oxygen atoms through monodentate or bidentate coordination , depending on crystallographic packing and hydration state:
| Coordination Feature | Description |
|---|---|
| Primary interaction site | Carboxylate oxygen (O⁻) |
| Secondary interaction site | Ketone oxygen (O) |
| Coordination number | Typically 6 (octahedral geometry) in hydrated forms |
| Bond distances | Na⁺–O⁻ ≈ 2.35–2.45 Å; Na⁺–O (ketone) ≈ 2.60–2.70 Å |
In anhydrous conditions, the sodium ion may adopt a distorted tetrahedral geometry by coordinating with glyoxylate oxygens and adjacent molecules’ functional groups.
Comparative Structural Analysis with Phenylglyoxylate Derivatives
The structural attributes of this compound diverge significantly from related compounds:
Table 1: Comparative Molecular Features of Phenylglyoxylate Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern | Functional Groups |
|---|---|---|---|---|
| This compound | C₁₀H₉NaO₃ | 200.17 | 3,4-dimethylphenyl | Carboxylate, ketone |
| Sodium phenylglyoxylate | C₈H₅NaO₃ | 172.11 | Phenyl | Carboxylate, ketone |
| Methylphenyl glyoxylate | C₉H₈O₃ | 164.16 | Phenyl | Methyl ester, ketone |
Key differences include:
- Steric bulk : The 3,4-dimethyl substitution in the sodium salt increases van der Waals radii compared to the unsubstituted phenylglyoxylate.
- Solubility : this compound exhibits lower aqueous solubility than its parent acid due to hydrophobic methyl groups, whereas the methyl ester derivative (methylphenyl glyoxylate) is lipid-soluble.
- Crystal packing : Methyl groups disrupt π-stacking interactions observed in sodium phenylglyoxylate crystals, leading to altered unit cell parameters.
X-ray diffraction studies of analogous compounds, such as phenylglyoxylate-containing heterocycles, demonstrate that methyl substitution reduces molecular symmetry and introduces new chiral centers. For example, in crystal structures of oxazinoquinoline derivatives, methyl groups force dihedral angles between aromatic rings to exceed 90°, compared to 23.7° in unsubstituted analogs.
Properties
CAS No. |
81632-85-1 |
|---|---|
Molecular Formula |
C10H9NaO3 |
Molecular Weight |
200.17 g/mol |
IUPAC Name |
sodium;2-(3,4-dimethylphenyl)-2-oxoacetate |
InChI |
InChI=1S/C10H10O3.Na/c1-6-3-4-8(5-7(6)2)9(11)10(12)13;/h3-5H,1-2H3,(H,12,13);/q;+1/p-1 |
InChI Key |
NONMFFAJXFTYER-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(=O)[O-])C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,4-dimethylphenylglyoxylate typically involves the reaction of 3,4-dimethylphenylglyoxylic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid reacts with the base to form the sodium salt. The reaction can be represented as follows:
3,4-dimethylphenylglyoxylic acid+NaOH→Sodium 3,4-dimethylphenylglyoxylate+H2O
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Sodium 3,4-dimethylphenylglyoxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Sodium 3,4-dimethylphenylglyoxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of sodium 3,4-dimethylphenylglyoxylate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It may also interact with enzymes or receptors in biological systems, influencing various biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Substituent Effects :
- The methyl groups in this compound increase steric hindrance and lipophilicity compared to the hydroxyl (-OH) groups in caffeic acid or 2-(3,4-dihydroxyphenyl)ethylamine. This reduces hydrogen-bonding capacity but enhances membrane permeability in biological systems .
- Hydroxyl groups in caffeic acid () confer antioxidant activity, a property absent in the methyl-substituted target compound.
Physicochemical Properties
| Property | This compound | Caffeic Acid | 2-(3,4-Dihydroxyphenyl)ethylamine HCl |
|---|---|---|---|
| Molecular Weight | ~220 g/mol (estimated) | 180.16 g/mol | 189.64 g/mol |
| Melting Point | Not reported | 223–225°C | 245–250°C (decomposes) |
| Water Solubility | High (ionic) | Low (0.1 g/100 mL) | Moderate (5–10 g/100 mL) |
- Thermal Stability : Sodium salts like the target compound typically exhibit higher thermal stability than free acids (e.g., caffeic acid) due to ionic lattice structures .
Research Findings and Industrial Relevance
- Fine Chemicals: The glyoxylate moiety’s reactivity supports its use in synthesizing dyes or agrochemicals, contrasting with caffeic acid’s role in natural product extraction .
Q & A
Basic Research Questions
Q. What experimental strategies can optimize the synthesis of Sodium 3,4-dimethylphenylglyoxylate to improve yield and purity?
- Methodological Answer :
- Parameter Variation : Systematically alter reaction conditions (e.g., temperature, solvent polarity, stoichiometry of reactants like glyoxylic acid and 3,4-dimethylphenol derivatives). Monitor outcomes via HPLC or GC-MS to identify optimal conditions .
- Purification : Use recrystallization with ethanol-water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the sodium salt. Confirm purity via melting point analysis and ¹H/¹³C NMR .
- Yield Tracking : Compare yields under different conditions using gravimetric analysis. Document reproducibility across triplicate trials.
Q. How can researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Expose the compound to stressors (e.g., 40°C/75% relative humidity, UV light) for 1–3 months. Analyze degradation products via LC-MS and quantify stability-indicating parameters (e.g., pH, color changes) .
- Long-Term Stability : Store aliquots at -20°C, 4°C, and room temperature. Perform periodic assays (e.g., FTIR, NMR) to detect structural changes over 6–12 months.
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Spectroscopic Confirmation : Use ¹H NMR (D₂O) to verify aromatic proton environments and glyoxylate carboxylate peaks. Confirm molecular weight via ESI-MS .
- Elemental Analysis : Validate sodium content via ICP-OES or flame photometry. Compare theoretical and experimental C/H/O ratios.
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacological data between in vitro and in vivo studies involving this compound?
- Methodological Answer :
- Bioavailability Assessment : Measure plasma concentrations post-administration (e.g., via LC-MS/MS) to determine absorption efficiency. Adjust dosing regimens to account for metabolic clearance .
- Mechanistic Studies : Use knockout animal models or enzyme inhibitors to identify metabolic pathways (e.g., hepatic CYP450-mediated degradation) that reduce in vivo efficacy .
Q. What strategies are effective for elucidating the reaction mechanisms of this compound in catalytic or synthetic applications?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Substitute deuterium at reactive sites to probe rate-determining steps. Compare k₁₂C/k₁³C ratios via mass spectrometry .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian, ORCA) to map transition states and identify intermediates. Validate with in situ IR or Raman spectroscopy .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?
- Methodological Answer :
- Derivatization : Synthesize analogs with modified substituents (e.g., halogenation at the phenyl ring, esterification of the glyoxylate). Test against target enzymes (e.g., kinases) using fluorescence-based assays .
- 3D-QSAR Modeling : Align molecular descriptors (e.g., electrostatic potential, logP) with IC₅₀ data to predict optimal substituent patterns.
Q. What methodologies address challenges in handling this compound’s hygroscopicity during experimental workflows?
- Methodological Answer :
- Controlled Environment : Use gloveboxes (<5% humidity) for weighing and aliquoting. Store samples with desiccants (silica gel, molecular sieves) .
- Lyophilization : Convert aqueous solutions to stable lyophilized powders. Confirm stability via XRD to detect amorphous/crystalline transitions .
Q. How should researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?
- Methodological Answer :
- Matrix Effects : Spike known concentrations into plasma or cell lysates. Calculate recovery rates (≥85%) and limit of detection (LOD) via calibration curves .
- Inter-Day Precision : Analyze triplicates across three days. Report %RSD (<5%) for accuracy. Cross-validate with orthogonal methods (e.g., ELISA vs. LC-MS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
